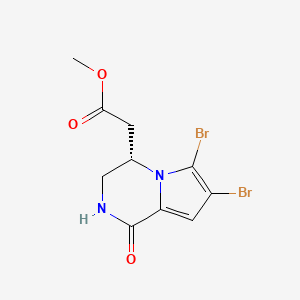

Longamide B methyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2N2O3 |

|---|---|

Molecular Weight |

366.01 g/mol |

IUPAC Name |

methyl 2-[(4S)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetate |

InChI |

InChI=1S/C10H10Br2N2O3/c1-17-8(15)2-5-4-13-10(16)7-3-6(11)9(12)14(5)7/h3,5H,2,4H2,1H3,(H,13,16)/t5-/m0/s1 |

InChI Key |

ZCBGZOSHXXZXOS-YFKPBYRVSA-N |

Isomeric SMILES |

COC(=O)C[C@H]1CNC(=O)C2=CC(=C(N12)Br)Br |

Canonical SMILES |

COC(=O)CC1CNC(=O)C2=CC(=C(N12)Br)Br |

Synonyms |

longamide B methyl ester |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Longamide B Methyl Ester

Natural Occurrence and Identification of Source Organisms

Marine Sponge Genera (e.g., Agelas, Acanthella, Homaxinella, Stylissa) as Producers of Longamide B Methyl Ester

This compound has been identified as a secondary metabolite in several genera of marine sponges, indicating its significance as a chemotaxonomic marker. These sponges, found in diverse marine environments, are known to produce a wide array of bioactive compounds.

Agelas : Sponges of the genus Agelas are well-documented producers of pyrrole-imidazole alkaloids. rsc.org this compound has been isolated from various Agelas species, including Agelas sp. from the Xisha Islands in the South China Sea and Agelas ceylonica from the Mandapam coast. rsc.orgnih.govresearchgate.net It has also been detected in Agelas dispar. nih.govacs.org The compound often co-occurs with other related alkaloids, such as longamide B and hanishin (B1249656). nih.govnih.gov Studies have shown that this compound can be found as a racemic mixture in some Agelas species. rsc.org

Acanthella : The genus Acanthella is another significant source of bromopyrrole alkaloids. This compound, along with its parent compound longamide B, has been reported from Acanthella carteri collected from the Hanish Islands. rsc.orgnih.govacs.org Research on Acanthostylotella sp., a related genus, has also led to the isolation of (+/-)-longamide B methyl ester. nih.gov

Homaxinella : A Japanese marine sponge of the genus Homaxinella has been identified as a source of racemic this compound. acs.orgrsc.orgresearchgate.net This finding highlights the broader distribution of this compound across different sponge genera and geographical locations.

Stylissa : Chemical investigations of the marine sponge Stylissa carteri have also revealed the presence of (±)-longamide B methyl ester among other bromopyrrole alkaloids. researchgate.net

| Genus | Species | Location | Enantiomeric Form | Reference |

|---|---|---|---|---|

| Agelas | Agelas sp. | Xisha Islands, South China Sea | (±)-longamide B methyl ester | rsc.orgnih.gov |

| Agelas | Agelas ceylonica | Mandapam Coast, India | (+)-longamide B methyl ester | rsc.orgacs.org |

| Agelas | Agelas dispar | Caribbean | Not specified | nih.govacs.org |

| Acanthella | Acanthella carteri | Hanish Islands | (±)-hanishin, implying presence of longamide B derivatives | rsc.orgnih.govacs.org |

| Acanthostylotella | Acanthostylotella sp. | Indonesia | (±)-longamide B methyl ester | nih.gov |

| Homaxinella | Homaxinella sp. | Japan | (±)-longamide B methyl ester | acs.orgrsc.orgresearchgate.net |

| Stylissa | Stylissa carteri | Not specified | (±)-longamide B methyl ester | researchgate.net |

Environmental Metabolite (EM) Detection and Ecological Context of this compound

Recent advancements in marine chemical ecology have enabled the detection of sponge-derived metabolites in the surrounding seawater, termed environmental metabolites (EMs). An innovative underwater solid-phase extraction device, I-SMEL, was used to concentrate diluted molecules from the water column around sponges. nih.govacs.orgresearchgate.net This technique has successfully identified this compound as an EM of the Mediterranean sponge Agelas oroides. nih.govacs.org Interestingly, while oroidin (B1234803) is the most abundant specialized metabolite within the sponge tissue, it was not detected as an EM. Instead, this compound was reproducibly found, suggesting it plays a role in the chemical communication and defense of the sponge in its natural environment. nih.govacs.org The concentration of this compound was found to be about half in the environmental metabolite extracts compared to the crude extracts from the sponge itself. researchgate.net This highlights the importance of in-situ sampling methods for understanding the ecological roles of marine natural products. acs.org

Extraction and Chromatographic Isolation Techniques

The isolation of this compound from complex marine sponge extracts requires a combination of extraction and advanced chromatographic techniques to separate it from a multitude of other secondary metabolites.

Advanced Separation Methods for Complex Marine Extracts

The general procedure for isolating bromopyrrole alkaloids like this compound involves initial extraction of the sponge material with organic solvents such as methanol. thieme-connect.comnih.gov This crude extract is then subjected to a series of chromatographic separations. These methods often include column chromatography over silica (B1680970) gel, a common technique for the initial fractionation of the extract. thieme-connect.com Further purification is typically achieved using high-performance liquid chromatography (HPLC), which provides higher resolution and allows for the separation of closely related compounds. researchgate.net The isolation of compounds like this compound from Agelas kosrae involved these standard chromatographic procedures, which also yielded several other known bromopyrrole alkaloids. nih.gov

Chiral Separation for Enantiomeric Resolution of this compound

This compound has been isolated as a racemic mixture from several marine sponges. acs.orgnih.govrsc.org To study the properties of the individual enantiomers, chiral separation techniques are necessary. Chiral high-performance liquid chromatography (chiral HPLC) has been successfully employed for the optical resolution of (±)-longamide B methyl ester. researchgate.net For instance, the racemic mixture of this compound isolated from the sponge Agelas sp. was resolved into its individual (+)- and (-)-enantiomers using a Chiralcel OJ-RH column. researchgate.net This separation is crucial as different enantiomers of a compound can exhibit distinct biological activities. rsc.org The synthesis of enantiopure (S)-(-)-longamide B methyl ester has also been achieved, which helped in establishing the absolute configuration of the naturally occurring enantiomers. acs.orgacs.org

Spectroscopic Dereplication and Molecular Networking Approaches for this compound Discovery

Modern analytical strategies such as dereplication and molecular networking have significantly accelerated the discovery of known and new natural products from complex mixtures. Dereplication involves the rapid identification of known compounds in an extract, often using techniques like HPLC coupled with mass spectrometry (HPLC-MS). uni-duesseldorf.de This approach helps to avoid the time-consuming process of re-isolating and re-characterizing previously identified substances.

Feature-based molecular networking, a powerful mass spectrometry-based technique, has been applied to the analysis of extracts from the marine sponge Agelas dispar. This method organizes MS/MS fragmentation data to create networks of structurally related molecules. nih.gov Through this approach, the presence of this compound was indicated, along with other related alkaloids like longamide B and hanishin. nih.gov This demonstrates the utility of molecular networking in rapidly mapping the chemical diversity of an organism and identifying specific compounds of interest for targeted isolation. nih.govresearchgate.net

Total Synthesis and Synthetic Development of Longamide B Methyl Ester and Analogues

Historical Evolution of Longamide B Methyl Ester Total Syntheses

The synthesis of this compound has evolved significantly since its initial discovery. Early efforts focused on the construction of the racemic form of the molecule, which provided crucial insights into the assembly of its core structure. These initial forays paved the way for the development of more advanced, stereocontrolled syntheses capable of producing the naturally occurring enantiomer.

Early Racemic Syntheses and Methodological Innovations

The first total syntheses of (±)-Longamide B methyl ester were reported as part of broader studies on a family of related marine natural products. rsc.org One of the early racemic syntheses of Longamide B and its methyl ester was achieved from commercially available dl-aspartic acid dimethyl ester. nih.gov Another concise synthesis of (±)-Longamide B methyl ester, along with (±)-longamide, (±)-longamide B, and (±)-hanishin, was accomplished starting from pyrrole (B145914). rsc.org

A key innovation in some early approaches was the utilization of a Horner-Wadsworth-Emmons olefination reaction. chim.it This reaction, followed by an intramolecular hetero-Michael addition, proved to be an effective method for constructing the dihydropyrrolo[1,2-a]pyrazin-1-one core of the molecule. chim.it These initial racemic syntheses were instrumental in establishing the fundamental chemical pathways required to assemble the Longamide B scaffold and provided a platform for the subsequent development of enantioselective strategies. rsc.orgnih.gov

Enantioselective Total Syntheses of this compound

The development of enantioselective syntheses of this compound marked a significant advancement, allowing for the preparation of the specific stereoisomer found in nature. These approaches have employed a variety of stereochemical control elements, including the use of chiral starting materials and the application of asymmetric catalysis.

One of the first enantiopure syntheses of (S)-(-)-Longamide B methyl ester started from L-aspartic acid β-methyl ester, which served as the chiral precursor to establish the absolute stereochemistry of the natural product. acs.org Another successful enantioselective synthesis utilized a chiral pool approach, starting from a derivative of a natural amino acid to control the stereochemistry. thieme-connect.com

More recent methods have focused on catalytic asymmetric reactions to set the key stereocenter. For instance, a palladium-catalyzed asymmetric allylic alkylation (AAA) has been employed to construct the chiral piperazinone core with high enantioselectivity. stanford.edunih.gov This reaction has proven to be a versatile tool for the synthesis of not only this compound but also a range of other bromopyrrole alkaloids. stanford.edunih.govstanford.edu Additionally, a novel method based on a 1,3-dipolar cycloaddition has been developed for the preparation of N-substituted pyrrole-2-carboxylates, a key intermediate in the enantioselective total synthesis of (-)-Longamide B methyl ester. nih.govthieme-connect.com

Table 1: Key Enantioselective Syntheses of this compound

| Starting Material | Key Chiral Strategy | Reference |

|---|---|---|

| L-Aspartic acid β-methyl ester | Chiral Pool | acs.org |

| 1,2-Cyclic sulfamidate | Chiral Pool | thieme-connect.com |

| 5-Bromopyrrole-2-carboxylate ester and vinyl aziridine (B145994) | Pd-Catalyzed Asymmetric Annulation | acs.org |

| N-Substituted pyrrole-2-carboxylate | 1,3-Dipolar Cycloaddition | nih.gov |

Key Synthetic Strategies and Reaction Pathways Employed for this compound Scaffold Construction

The construction of the this compound scaffold hinges on the successful execution of several key chemical transformations. These include the synthesis and appropriate functionalization of the pyrrole ring, the formation of the fused dihydropyrrolo[1,2-a]pyrazin-1-one core, and the stereoselective introduction of the chiral center.

Pyrrole-2-Carboxylate Synthesis and Functionalization

The pyrrole-2-carboxylate moiety is a fundamental building block in the synthesis of this compound. Various methods have been developed for its preparation and subsequent functionalization. A common strategy involves the condensation of an amino acid derivative, such as aspartic acid, with a 1,4-dicarbonyl compound or its equivalent in a Paal-Knorr type reaction to form the pyrrole ring. acs.org

A novel and efficient preparation of N-substituted pyrrole-2-carboxylates has been developed utilizing a 1,3-dipolar cycloaddition reaction followed by hydrogenolysis. nih.gov This method has been instrumental in achieving high-yield total syntheses of (-)-Longamide B methyl ester and related alkaloids. nih.govthieme-connect.com The functionalization of the pyrrole ring, typically through bromination at the C4 and C5 positions, is a crucial step to install the halogen atoms present in the natural product. This is often achieved using N-bromosuccinimide (NBS) as the brominating agent. chim.itthieme-connect.com

Formation of the Dihydropyrrolo[1,2-a]pyrazin-1-one Core

The formation of the bicyclic dihydropyrrolo[1,2-a]pyrazin-1-one core is a critical step in the synthesis of this compound. encyclopedia.pub Several strategies have been employed to construct this heterocyclic system.

One effective method involves the reaction of a pyrrole-2-carboxylate with a suitable three-carbon unit that can cyclize to form the piperazinone ring. For example, the condensation of methyl 2-pyrrolecarboxylate with a 1,2-cyclic sulfamidate derived from a chiral amino alcohol provides an efficient route to the pyrrolopiperazinone core. thieme-connect.comresearchgate.net This reaction proceeds via the formation of a piperazinone intermediate. thieme-connect.com

Another common approach is the intramolecular cyclization of an N-substituted pyrrole-2-carboxamide. mdpi.com This can be achieved through various methods, including aza-Michael additions. encyclopedia.pubmdpi.com For instance, an acyclic precursor containing a pyrrole-2-carboxamide and an α,β-unsaturated ester can undergo an intramolecular conjugate addition to form the desired bicyclic lactam. chim.itencyclopedia.pub Palladium-catalyzed asymmetric annulation between a 5-bromopyrrole-2-carboxylate ester and a vinyl aziridine has also been developed as a powerful method to construct the pyrrolopiperazinone skeleton in an enantioselective manner. acs.org

Stereoselective Approaches: Chiral Pool and Asymmetric Catalysis

Achieving the correct stereochemistry at the C4 position of the dihydropyrrolo[1,2-a]pyrazin-1-one core is a central challenge in the total synthesis of this compound. Both chiral pool and asymmetric catalytic strategies have been successfully implemented.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereocenter. L-aspartic acid and its derivatives have been frequently used as chiral precursors. acs.org For example, the synthesis of (S)-(-)-Longamide B methyl ester was accomplished starting from L-aspartic acid β-methyl ester. acs.org Similarly, chiral 1,2-cyclic sulfamidates, prepared from chiral amino alcohols, have been employed to construct the piperazinone ring stereoselectively. thieme-connect.com

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity represents a more modern and often more flexible approach.

Paal-Knorr Reaction: While traditionally a method for pyrrole synthesis, asymmetric variations can be envisioned to set the stereocenter early in the synthesis.

1,3-Dipolar Cycloaddition: A key step in one of the most efficient total syntheses of (-)-Longamide B methyl ester involves a 1,3-dipolar cycloaddition to prepare a key N-substituted pyrrole-2-carboxylate intermediate. nih.govthieme-connect.comwikipedia.org

Horner-Wadsworth-Emmons Olefination: This reaction has been used to construct the side chain, which upon intramolecular cyclization, forms the dihydropyrrolo[1,2-a]pyrazin-1-one core. chim.it While not inherently asymmetric, it can be part of a sequence that relies on a chiral auxiliary or a subsequent resolution.

Piperazinone Formation with 1,2-Cyclic Sulfamidates: This method, while often employing a chiral pool approach, can also be considered a diastereoselective cyclization where the stereochemistry of the cyclic sulfamidate directs the formation of the new stereocenter. thieme-connect.comresearchgate.net

Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): This has emerged as a particularly powerful strategy. stanford.edunih.gov The palladium-catalyzed dynamic kinetic asymmetric transformation of vinyl aziridines with pyrrole nucleophiles allows for the direct and highly enantioselective formation of the N-alkylated pyrrole, which is a key precursor to the dihydropyrrolo[1,2-a]pyrazin-1-one core. nih.govscispace.com This methodology has been successfully applied to the total synthesis of (-)-Longamide B methyl ester and several other related bromopyrrole alkaloids. stanford.edunih.govstanford.edu

Table 2: Stereoselective Methods in this compound Synthesis

| Method | Description | Reference |

|---|---|---|

| Chiral Pool (L-Aspartic Acid) | Utilizes the inherent chirality of L-aspartic acid to set the stereocenter. | acs.org |

| Chiral Pool (Cyclic Sulfamidate) | Employs a chiral cyclic sulfamidate derived from an amino alcohol. | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Key step in the synthesis of a chiral N-substituted pyrrole-2-carboxylate. | nih.gov |

| Pd-Catalyzed Asymmetric Allylic Alkylation | Catalytic asymmetric formation of the C-N bond to create the chiral center. | stanford.edunih.gov |

Development and Synthesis of Non-Natural Analogues of this compound

The promising, albeit moderate, biological activities of this compound and related natural products have spurred further research into the development of synthetic, non-natural analogues. These efforts are primarily aimed at exploring the structure-activity relationships (SAR) to identify key structural motifs responsible for cytotoxicity and to potentially develop more potent and selective anticancer agents.

Rational Design Principles for Analogue Generation

The generation of non-natural analogues of this compound has been guided by the principle of systematic structural modification to probe the impact of various functionalities on biological activity. A key study in this area involved the synthesis of a series of analogues to evaluate their cytotoxic effects against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cell lines. nih.gov The primary rationale was to investigate how alterations to the core dihydropyrrolo[1,2-a]pyrazinone scaffold and its substituents influence cytotoxicity. nih.gov

The design strategy involved a multi-pronged approach:

Evaluation of the Natural Products: The initial step was to synthesize and evaluate the cytotoxicity of the natural products themselves, namely (±)-Longamide B, (±)-Longamide B methyl ester, and (±)-Hanishin, to establish a baseline for their anticancer activity. nih.gov

Modification of the Pyrrole Ring Substitution: A key area of interest was the impact of the bromine substituents on the pyrrole ring, which are common in many marine alkaloids of this class. Analogues were designed to understand the role of both the number and position of these halogen atoms.

Alteration of the Carboxylic Acid Moiety: The ester and acid functionalities on the dihydropyrazinone ring were also targeted for modification. This was to determine if changing the electronic and steric properties at this position would affect biological activity.

Exploration of Alternative Substituents: The introduction of entirely different chemical groups in place of the natural substituents was another avenue of exploration, aiming to discover novel interactions with biological targets.

This systematic approach allows for a comprehensive exploration of the chemical space around the this compound scaffold, providing valuable insights into the structural requirements for cytotoxicity. The findings from these studies are crucial for guiding the design of future generations of more effective anticancer compounds. nih.gov

Methodologies for Structural Diversification around the this compound Skeleton

A versatile and efficient synthetic route has been developed to generate a variety of non-natural analogues of this compound, starting from the inexpensive and commercially available dl-aspartic acid dimethyl ester. nih.gov This approach allows for significant structural diversification around the dihydropyrrolo[1,2-a]pyrazinone core.

The general synthetic strategy commences with the reaction of dl-aspartic acid dimethyl ester with 2,5-dimethoxytetrahydrofuran (B146720) to construct the pyrrole ring, followed by a series of transformations to build the bicyclic core and introduce various substituents. Key steps in the diversification of the this compound skeleton include:

Formation of the Pyrrole Ring: The initial step involves the formation of a substituted pyrrole from dl-aspartic acid dimethyl ester.

Cyclization to form the Dihydropyrrolo[1,2-a]pyrazinone Core: The bicyclic ring system is then constructed through an intramolecular cyclization.

Selective Bromination: The introduction of bromine atoms onto the pyrrole ring can be controlled to yield mono- and di-brominated analogues.

Modification of the Carboxylic Acid/Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to explore the impact of this functional group on activity.

This synthetic pathway has enabled the creation of a library of analogues, which have been instrumental in elucidating the structure-activity relationships within this class of compounds. The cytotoxic activities of the natural products and a selection of the synthesized non-natural analogues against the A549 and PC3 human cancer cell lines are presented in the tables below. nih.gov

Table 1: Cytotoxic Activities of this compound and Related Natural Products

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (±)-Longamide B | A549 | >100 |

| PC3 | >100 | |

| (±)-Longamide B methyl ester | A549 | 75.4 |

| PC3 | 83.2 | |

| (±)-Hanishin | A549 | 45.3 |

| PC3 | 51.6 |

Data sourced from Zhao et al., 2016. nih.gov

Table 2: Cytotoxic Activities of Selected Non-Natural Analogues of this compound| Compound Analogue | Description | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Analogue 9 | Monobrominated analogue | A549 | 68.7 |

| PC3 | 76.9 | ||

| Analogue 10 | Monobrominated analogue | A549 | 82.4 |

| PC3 | 91.3 | ||

| Analogue 11 | Non-brominated analogue | A549 | >100 |

| PC3 | >100 | ||

| Analogue 12 | Debromo-hanishin | A549 | 62.5 |

| PC3 | 71.8 | ||

| Analogue 13 | Monobrominated analogue | A549 | 55.4 |

| PC3 | 63.7 | ||

| Analogue 14 | Monobrominated analogue | A549 | 91.2 |

| PC3 | >100 | ||

| Analogue 15 | Monobrominated analogue | A549 | 48.1 |

Data sourced from Zhao et al., 2016. nih.gov

These results indicate that the presence and position of the bromine atom, as well as the nature of the substituent on the dihydropyrazinone ring, play a significant role in the cytotoxic profile of these compounds. Notably, analogue 15 exhibited cytotoxicity comparable to the natural product (±)-hanishin, suggesting that further optimization of these non-natural analogues could lead to the development of potent antitumor agents. nih.gov

Structural Elucidation and Stereochemical Assignment of Longamide B Methyl Ester

Advanced Spectroscopic Methods for Structural Characterization

The foundational step in characterizing a novel compound is the determination of its molecular structure. This is achieved through a combination of spectroscopic methods that provide complementary pieces of information, which, when pieced together, reveal the complete atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of these nuclei. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in a ¹H NMR spectrum reveal the types of protons and their neighboring atoms, while the ¹³C NMR spectrum indicates the number and types of carbon atoms present. thieme-connect.comuni-duesseldorf.de

For Longamide B methyl ester, detailed analysis of ¹H and ¹³C NMR data allowed for the assignment of all proton and carbon signals. thieme-connect.comuni-duesseldorf.de Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between atoms. COSY spectra identify proton-proton couplings within the molecule, while HMBC spectra show correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the pyrrolopiperazinone core and the methyl ester side chain. uni-duesseldorf.deresearchgate.net

| ¹³C NMR (100 MHz, CD₃OD) | ¹H NMR (400 MHz, CD₃OD) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| 159.72 | 6.91 (s, 1H) |

| 124.63 | 4.57–4.60 (m, 1H) |

| 115.85 | 3.80 (ddd, J = 13.8, 4.4, 0.8 Hz, 1H) |

| 106.89 | 3.63–3.69 (m, 3H) |

| 100.72 | 1.94–2.02 (m, 1H) |

| 59.12 | 1.80–1.87 (m, 1H) |

| 52.34 | |

| 43.10 | |

| 34.39 | |

| Data sourced from a study on the synthesis of (–)-Longamide B methyl ester. thieme-connect.com |

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass of the molecular ion. For this compound, HRMS analysis established its molecular formula as C₁₀H₁₀Br₂N₂O₃. uni-duesseldorf.denih.gov The distinct isotopic pattern created by the two bromine atoms (⁷⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum that aids in its identification.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the parent molecule. The fragmentation patterns provide valuable clues about the structure of the compound. For pyrrole-imidazole alkaloids, fragmentation is characterized by the cleavage of amide bonds and other typical losses. nih.govlibretexts.org Analysis of the MS/MS fragmentation data for this compound helps confirm the connectivity of the pyrrole (B145914) core, the piperazinone ring, and the ester side chain, corroborating the structure determined by NMR. nih.gov

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, providing the precise three-dimensional coordinates of each atom in the solid state. This technique yields an absolute confirmation of both the connectivity and the relative stereochemistry of a molecule. While this method is definitive, obtaining suitable crystals for analysis can be a significant challenge. For many related bromopyrrole alkaloids, X-ray diffraction analysis has been successfully used to confirm their structures. tci-thaijo.orgresearchgate.netresearchgate.net Although specific crystallographic data for this compound itself is not widely reported in the surveyed literature, the application of this technique to its analogues underscores its importance in the structural elucidation of this class of compounds. ugr.escrystallography.net

Mass Spectrometry (MS) and Fragmentation Analysis

Determination of Absolute Configuration of this compound

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration—the actual spatial arrangement of atoms at the stereocenter—is a critical final step in structural elucidation.

This compound is often isolated from natural sources or produced via synthesis as a racemic mixture, containing equal amounts of both enantiomers. researchgate.netresearchgate.net The separation of these enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer, resulting in different retention times and enabling their separation. tci-thaijo.orgresearchgate.netresearchgate.net The successful resolution of the racemic mixture into its constituent (+)- and (-)-enantiomers is a prerequisite for determining the absolute configuration and for studying the bioactivity of each specific isomer. researchgate.nettci-thaijo.org

| Compound | Analytical Method | Outcome | Reference(s) |

| (±)-Longamide B methyl ester | Chiral HPLC | Resolved into (+)- and (-)-enantiomers. | researchgate.net, tci-thaijo.org |

| (±)-Longamide B | Chiral HPLC | Resolved into enantiomers. | researchgate.net |

| (±)-Hanishin | Chiral HPLC | Resolved into enantiomers. | researchgate.net |

| Summary of chiral separation for this compound and related alkaloids. |

Another powerful approach for determining the absolute configuration of chiral molecules, particularly amino acids and their derivatives, involves chiral derivatization. The Phenylglycine Methyl Ester (PGME) method, for example, involves reacting the target molecule with a chiral reagent (PGME) to form diastereomers. biomolther.org These diastereomers have different physical properties and can be separated and analyzed by standard chromatographic techniques like LC-MS, allowing for the assignment of the original molecule's absolute configuration based on the elution order. biomolther.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique to a specific enantiomer and its conformation. While an experimental CD spectrum provides a characteristic fingerprint, assigning the absolute configuration from it directly can be complex.

A powerful modern approach combines experimental CD measurements with theoretical calculations. researchgate.netresearchgate.net The absolute configurations of the separated enantiomers of this compound and its analogues have been definitively established by comparing their experimental CD spectra to the theoretically calculated Electronic Circular Dichroism (ECD) spectra. researchgate.nettci-thaijo.orgresearchgate.net Using Time-Dependent Density Functional Theory (TDDFT), the ECD spectra for both possible enantiomers (e.g., S and R) are calculated. The absolute configuration of the natural product is then assigned by matching its experimental CD spectrum to one of the calculated ECD spectra. tci-thaijo.orgresearchgate.net This chiroptical method has become a cornerstone for the stereochemical assignment of complex natural products. researchgate.netresearchgate.net

Biological Activity Profiling and Structure Activity Relationship Sar Studies of Longamide B Methyl Ester

In Vitro Evaluation of Cytotoxic Activities

The cytotoxic potential of longamide B methyl ester and its related compounds has been a subject of scientific investigation, with studies exploring their effects on various cancer cell lines.

Assessment against Human Cancer Cell Lines (e.g., A549, PC3, P-388 lymphocytic leukemia)

This compound, a marine alkaloid, has been evaluated for its cytotoxic effects against several human cancer cell lines. nih.gov In a study, the cytotoxicities of this compound, along with its parent compound longamide B and another related natural product, hanishin (B1249656), were assessed against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells. nih.govresearchgate.net This was the first reported evaluation of these particular alkaloids against these specific cancer cell lines. nih.govresearchgate.net

While specific IC50 values for this compound against A549 and PC3 cells are not detailed in the provided search results, the research indicates that these compounds were actively tested. nih.govresearchgate.net Further studies have also mentioned the evaluation of related compounds against P-388 murine lymphocytic leukemia cells, although specific data for this compound is not available in the context of this particular cell line. researchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| This compound | A549 (human lung adenocarcinoma) | Evaluated | nih.govresearchgate.net |

| This compound | PC3 (human prostate cancer) | Evaluated | nih.govresearchgate.net |

| This compound | P-388 (murine lymphocytic leukemia) | Not specified | researchgate.net |

| Hanishin | NSCLC-N6 (human non-small-cell carcinoma) | IC50 9.7 µg/mL | researchgate.net |

Comparative Cytotoxicity with Related Natural Products and Synthetic Analogues

Research has focused on comparing the cytotoxic activity of this compound with its naturally occurring relatives and synthetically derived analogues to understand structure-activity relationships. nih.gov In one study, a series of non-naturally occurring analogues of longamide B, this compound, and hanishin were synthesized and evaluated alongside the natural products. nih.govresearchgate.net

The investigation revealed that a synthetic analogue, designated as analogue 15, exhibited cytotoxic activity comparable to its parent compound, (±)-hanishin. nih.govresearchgate.net This finding suggests that modifications to the original structure can retain or potentially enhance biological activity, providing a basis for the development of novel antitumor agents. nih.gov Another study noted that the C-4-debromo-analogue of hanishin is slightly more active than the natural product itself, further highlighting the importance of the bromine substitution on the pyrrole (B145914) ring for cytotoxicity. chim.it

Antimicrobial and Antiprotozoal Activity Assessment

Beyond its cytotoxic properties, this compound and its structural relatives have been investigated for their potential to combat microbial and protozoal infections.

Evaluation against Bacterial Strains (e.g., Bacillus subtilis)

The parent compound, longamide B, has demonstrated antimicrobial activity, specifically against the Gram-positive bacterium Bacillus subtilis. researchgate.net It exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Bacillus subtilis ATCC #6538. researchgate.net While the direct antibacterial activity of this compound is not explicitly detailed, the activity of its parent compound suggests that this class of molecules possesses potential antibacterial properties. researchgate.netscience.gov

Activity against Protozoan Parasites (e.g., African Trypanosome)

Longamide B has shown notable activity against protozoan parasites, particularly the African trypanosome, Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. mdpi.comrsc.org In one study, longamide B displayed an IC50 value of 1.5 µg/mL against T. b. rhodesiense. rsc.org However, it also showed some toxicity against mammalian cells. rsc.org Another report confirmed its good potency against the African trypanosome. mdpi.com The evaluation of a series of bromopyrrole alkaloids, including longamide B, identified it as a promising trypanocidal agent. researchgate.net

Table 2: Antiprotozoal Activity of Longamide B

| Compound | Parasite | Activity (IC50) | Source |

|---|---|---|---|

| Longamide B | Trypanosoma brucei rhodesiense | 1.5 µg/mL | rsc.org |

| Longamide B | Leishmania donovani | 3.8 µg/mL | rsc.org |

| Dibromopalau'amine | Trypanosoma brucei rhodesiense | 0.4 µg/mL | rsc.org |

| Dibromopalau'amine | Leishmania donovani | 1.1 µg/mL | rsc.org |

Antifungal Properties (e.g., related to C. neoformans for analogues)

While direct antifungal data for this compound is scarce in the provided information, related research points to the potential of similar compounds. For instance, some marine sponge-derived alkaloids have shown activity against Cryptococcus neoformans. neuroquantology.com The broader class of bromopyrrole alkaloids, to which this compound belongs, has been recognized for a range of biological activities, including antifungal effects. chim.it The search for new antifungal agents is critical, especially for treating infections like cryptococcosis caused by C. neoformans. biorxiv.orgscielo.br

Comprehensive Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound, a marine-derived bromopyrrole alkaloid, provides critical insights into the chemical features responsible for its biological effects. thieme-connect.com Research involving the synthesis and biological evaluation of this compound and its analogues has elucidated the roles of its core scaffold, ester functionality, halogenation, and stereochemistry in determining its cytotoxic potential. nih.govresearchgate.net

This compound is characterized by a dihydropyrrolo[1,2-a]pyrazin-1-one skeleton, commonly referred to as a pyrroloketopiperazine core. thieme-connect.comencyclopedia.pub This heterocyclic system is considered a "privileged scaffold" as it is found in numerous natural products with a wide array of biological activities, including cytotoxicity against various cancer cell lines. encyclopedia.pubmdpi.com The rigidity and specific conformation of this bicyclic system are crucial for its interaction with biological targets.

Synthetic modifications to this core have been a key strategy to understand its importance and to develop novel antitumor agents. nih.gov In a study by Zhang et al. (2016), a series of analogues of Longamide B, its methyl ester, and the related compound Hanishin were synthesized and evaluated for cytotoxicity against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells. nih.gov The results from this and related studies underscore that even minor alterations to the pyrroloketopiperazine ring system can significantly influence biological activity, highlighting the core's essential role in the pharmacophore. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound and Selected Analogues Data sourced from studies on human lung (A549) and prostate (PC3) cancer cell lines. nih.gov

| Compound | Core Structure | Modifications | Cytotoxicity (IC₅₀) against A549 Cells (μM) | Cytotoxicity (IC₅₀) against PC3 Cells (μM) |

| This compound (2) | Pyrroloketopiperazine | Dibromo, Methyl Ester | > 50 | > 50 |

| Longamide B (1) | Pyrroloketopiperazine | Dibromo, Carboxylic Acid | > 50 | > 50 |

| (±)-Hanishin (3) | Pyrroloketopiperazine | Monobromo, Hydroxyethyl | 29.8 | 27.5 |

| Analogue 15 | Pyrroloketopiperazine | Monobromo, Methoxyethyl | 29.1 | 28.6 |

Note: The data indicates that while Longamide B and its methyl ester showed low activity against these specific cell lines, modifications on the side chain and halogenation pattern (as seen in Hanishin) can restore notable cytotoxicity, confirming the core's importance as a scaffold for active compounds. nih.gov

The conversion of the carboxylic acid in Longamide B to a methyl ester in this compound is a critical modification that alters its biological activity profile. While Longamide B has demonstrated notable activity against African trypanosomes, its methyl ester derivative shows cytotoxicity against P-388 lymphocytic leukemia cells. thieme-connect.comvliz.benih.gov This differentiation suggests that the methyl ester group is a key determinant for its specific antineoplastic properties, likely by influencing factors such as cell permeability, solubility, and interaction with intracellular targets. nih.gov

The esterification neutralizes the negative charge of the carboxylate, which can significantly enhance the molecule's ability to cross cellular membranes. The synthesis of Longamide B often proceeds from its methyl ester precursor, highlighting the close chemical relationship between the two compounds. nih.gov The difference in their biological activities provides a clear example of how a simple functional group modification can redirect the therapeutic potential of a natural product. thieme-connect.com

This compound is a dibrominated alkaloid, and the presence and pattern of halogens on the pyrrole ring are fundamental to its bioactivity. thieme-connect.comnih.gov Halogenation is a common feature in marine natural products and is known to enhance various pharmacological properties, including binding affinity and membrane permeability. researchgate.netnih.gov

The pyrroloketopiperazine core of this compound contains a stereocenter at the C4 position, meaning it can exist as different enantiomers. thieme-connect.comnih.gov While often isolated from natural sources as a racemic mixture (an equal mix of both enantiomers), synthetic efforts have successfully produced enantiopure versions, such as (–)-Longamide B methyl ester. thieme-connect.comresearchgate.nettci-thaijo.org

Stereochemistry is frequently a critical factor in the activity of bioactive molecules, as biological targets like enzymes and receptors are themselves chiral. Different enantiomers can exhibit vastly different pharmacological activities. tci-thaijo.org Although specific comparative data for the individual enantiomers of this compound is limited, studies on closely related chiral alkaloids strongly suggest that one enantiomer is likely to be significantly more active than the other. nih.govresearchgate.net For example, in the related marine alkaloid agesasine B, the (S)-enantiomer showed moderate cytotoxicity against a breast cancer cell line, whereas the (R)-enantiomer was inactive. researchgate.net This highlights the probable importance of absolute configuration for the biological activity profile of this compound.

Role of Halogenation Patterns on Biological Efficacy

Preliminary Investigations into Cellular and Molecular Mechanisms of Action (based on general pyrrole alkaloid characteristics and related analogues)

While the precise molecular targets of this compound have not been fully elucidated, its mechanism of action can be inferred from the well-documented activities of related pyrrole and pyrrolizidine (B1209537) alkaloids. researchgate.netrsc.org These compounds are generally understood to function as alkylating agents following metabolic activation. merckvetmanual.comusu.edu

The proposed mechanism begins with in-vivo metabolism, primarily in the liver, by cytochrome P450 (CYP450) monooxygenases. researchgate.netwikipedia.org This enzymatic process is thought to convert the relatively stable pyrrole ring into a highly reactive electrophilic pyrrolic species. usu.eduwikipedia.org This bioactivation is a critical step, as the parent alkaloids are typically not biologically active themselves. usu.edu

Once formed, these reactive metabolites can covalently bind to cellular nucleophiles, most notably DNA and proteins. merckvetmanual.com The alkylation of DNA can lead to the formation of DNA-protein and DNA-DNA cross-links, which are highly damaging to the cell. merckvetmanual.comnih.gov This damage triggers cellular stress responses, leading to several downstream cytotoxic effects:

Cell Cycle Arrest: The presence of DNA adducts and cross-links can halt the cell cycle, typically at the S or G2/M phase, to prevent the replication of damaged DNA. nih.gov

Apoptosis: If the DNA damage is too severe to be repaired, it can trigger programmed cell death, or apoptosis. This is a key mechanism for the elimination of potentially cancerous cells and is a common mode of action for many chemotherapeutic agents. researchgate.net

Inhibition of Essential Enzymes: Alkylation of critical amino acid residues in proteins can lead to the inactivation of essential enzymes, further disrupting cellular function and contributing to cell death. wikipedia.org

Given its structure as a brominated pyrrole alkaloid, it is highly probable that this compound exerts its cytotoxic effects through a similar mechanism of metabolic activation followed by the alkylation of crucial cellular macromolecules. researchgate.netusu.edu

Biosynthetic Pathways and Chemical Ecology of Longamide B Methyl Ester

Proposed Biosynthetic Origins of Pyrrole (B145914) Alkaloids in Marine Organisms

The biosynthesis of pyrrole-imidazole alkaloids (PIAs), a large and structurally diverse family to which Longamide B methyl ester belongs, is a complex process that is not yet fully elucidated. universiteitleiden.nl However, significant research has led to well-supported hypotheses regarding their origins from basic metabolic building blocks. The chemical frameworks of these alkaloids are generally understood to derive from specific amino acids. uni-duesseldorf.de

Key precursors in the formation of the characteristic pyrrole and imidazole (B134444) rings are thought to be proline and lysine (B10760008). uni-duesseldorf.de Radiotracer studies have provided convergent data suggesting that the pyrrole moiety is derived from proline. The 2-aminoimidazole portion is believed to originate from lysine, which undergoes a series of modifications. Research indicates that the nonproteinogenic amino acid homoarginine represents a critical branch point, connecting the primary metabolite lysine to the production pathway of pyrrole-imidazole alkaloids. awi.de

A central molecule in the biogenesis of many complex PIAs is oroidin (B1234803), which was first isolated from the marine sponge Agelas oroides. universiteitleiden.nl Oroidin is considered a key biogenetic precursor for a vast array of more complex dimeric and cyclized pyrrole-imidazole alkaloids. universiteitleiden.nluni-duesseldorf.de The proposed pathways suggest that simpler monomeric alkaloids like oroidin are constructed from the condensation of a pyrrole-2-carboxylic acid unit and an aminoalkyl-2-aminoimidazole moiety. bohrium.com From this fundamental structure, a multitude of enzymatic reactions, including oxidations, cyclizations, and dimerizations, are thought to generate the extensive chemodiversity observed in this class of natural products. biomolther.org this compound, as a fused cyclic pyrrole alkaloid, is believed to be formed through such downstream modifications of these foundational precursors. biomolther.org

Role of Symbiotic Microorganisms in this compound Production

Marine sponges are complex holobionts, hosting diverse communities of symbiotic microorganisms, and it is widely accepted that many of the secondary metabolites isolated from sponges are, in fact, produced by these microbial symbionts. awi.denih.gov This has led to the prevailing hypothesis that the biosynthesis of pyrrole-imidazole alkaloids, including this compound, is likely performed by associated bacteria or fungi rather than the sponge host itself. awi.demdpi.com The production of these alkaloids across different and unrelated sponge families further supports the idea of a microbial origin, suggesting the transfer of biosynthetic capabilities with the symbionts. awi.debohrium.com

While the sponge holobiont is credited with the production, identifying the specific producer—whether the sponge animal or its microbiome—remains a significant challenge. biomolther.org Some studies suggest that higher concentrations of certain metabolites, like fungal steroids, in wild sponges compared to farmed ones indicate a pronounced role for symbionts in the sponge's chemical arsenal. biomolther.org However, there is also increasing, though tentative, acceptance that the eukaryotic sponge host itself could be the site of biosynthesis for some of these natural products. awi.debohrium.com

Direct experimental evidence pinpointing symbiotic microorganisms as the definitive producers of this compound is not yet established. The challenge lies in cultivating the correct symbiotic microbes in a lab setting and demonstrating their ability to synthesize the compound. Nevertheless, the prevailing theory in marine natural products chemistry posits that the complex enzymatic machinery required for the synthesis of many intricate alkaloids, such as this compound, resides within the microbial partners of the sponge holobiont.

Ecological Significance of this compound in Marine Environments

Sessile and soft-bodied marine invertebrates like sponges lack physical defenses and have evolved to produce a wide array of secondary metabolites as a chemical defense mechanism against predators, pathogens, and competitors. nih.govnih.govnih.gov The pyrrole-imidazole alkaloids found abundantly in sponges of the genus Agelas are a prime example of such a chemical defense. bohrium.comvliz.be

Extensive research has demonstrated that brominated pyrrole alkaloids function as potent feeding deterrents against predatory reef fishes. awi.debohrium.comvliz.be Bioassay-guided studies on various Agelas species have identified specific compounds, such as oroidin and sceptrin, as the active metabolites responsible for deterring fish predation. awi.debohrium.com These compounds are present in the sponge tissues at concentrations that are unpalatable to fish. bohrium.comvliz.be The defensive potency of these alkaloids often correlates with the degree of bromination on the pyrrole ring. awi.de

The production and concentration of secondary metabolites within a sponge can be dynamic, influenced by various environmental factors such as depth, geographic location, and the presence of threats. uni-duesseldorf.de Studies on Agelas sponges have revealed quantitative variations in their profiles of bromopyrrole alkaloids across different sites and depths, suggesting that the sponge holobiont can modulate its chemical defenses in response to local selective pressures. uni-duesseldorf.de

These specialized metabolites are typically stored within the sponge's tissues. nih.gov The primary ecological role of these compounds is activated upon contact or consumption by other organisms, such as predators. vliz.be While some sponges are known to release or exude biologically active metabolites into the surrounding water to prevent fouling or inhibit the growth of competitors (allelopathy), specific evidence for the exudation of this compound or other pyrrole-imidazole alkaloids from Agelas sponges into the marine environment is not well-documented in the available research. vliz.be The main defensive function appears to be localized within the organism rather than broadcast into the environment. Therefore, the environmental dynamics are primarily characterized by their variable concentrations within the sponge tissue in response to ecological cues. uni-duesseldorf.de

Future Research Directions for Longamide B Methyl Ester

Development of Next-Generation Synthetic Methodologies for Longamide B Methyl Ester and Complex Analogues

Future research in this area should focus on developing more streamlined and stereoselective synthetic strategies. This includes the exploration of novel catalytic methods, such as metal-catalyzed cyclizations of allenes, which have shown promise in the synthesis of related pyrroloketopiperazines. researchgate.netmdpi.com The development of organocatalytic approaches remains a relatively unexplored but promising avenue for the asymmetric synthesis of the pyrrolopiperazinone core. researchgate.net Furthermore, creating a diverse library of complex analogues is a key objective. nih.govresearchgate.net This will involve modifying the pyrrole (B145914) core, the piperazinone ring, and the side chains to investigate structure-activity relationships (SAR) and potentially enhance biological efficacy or uncover new activities. nih.govresearchgate.net A review of synthetic strategies towards dihydropyrrolo[1,2-a]pyrazinones highlights various approaches that could be adapted and optimized for this compound and its derivatives. mdpi.com

| Synthetic Starting Material | Key Methodologies | Significance | Reference |

| Pyrrole | Concise synthesis | First syntheses of (±)-longamide B methyl ester. | rsc.org |

| DL-Aspartic acid dimethyl ester | Efficient synthesis of natural products and analogues | Evaluation of cytotoxicity in human cancer cell lines. | nih.govresearchgate.net |

| L-Aspartic acid β-methyl ester | Enantiopure synthesis | Establishment of absolute configuration. | researchgate.net |

| N-substituted pyrrole-2-carboxylates | 1,3-dipolar cycloaddition and hydrogenolysis | High overall yields for total synthesis. | nih.govresearchgate.net |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Initial studies have revealed that this compound and its parent compound, longamide B, possess cytotoxic and antimicrobial properties. researchgate.net For instance, longamide B has demonstrated antimicrobial activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net The synthetic analogues of this compound have been evaluated for their cytotoxicity against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells. nih.gov This initial screening provides a foundation for more in-depth mechanistic investigations. nih.gov

Future research must aim to precisely identify the molecular targets and pathways through which this compound exerts its biological effects. This will involve a combination of biochemical assays, cell-based studies, and advanced "omic" technologies. For example, identifying specific protein kinases, enzymes, or receptors that interact with the compound is crucial. uni-duesseldorf.de Understanding how it modulates signaling pathways related to cell proliferation, apoptosis, and microbial growth will provide a clearer picture of its mechanism of action. nih.gov Research into related pyrrolopiperazinone alkaloids has shown potential for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), suggesting a possible avenue for investigation for this compound. researchgate.netnih.gov

Exploration of Undiscovered Bioactivities and Therapeutic Potential beyond Current Findings

The known biological activities of this compound, primarily cytotoxicity and antimicrobial effects, likely represent only a fraction of its therapeutic potential. nih.govresearchgate.net The broader family of pyrrole-2-aminoimidazole alkaloids, to which longamide B is related, exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. tci-thaijo.orgnih.gov

A critical future direction is the systematic screening of this compound and its synthetic analogues against a diverse array of biological targets. nih.gov This could uncover novel applications in areas such as antiviral, anti-inflammatory, or neuroprotective therapies. For example, some pyrrole alkaloids have shown activity against various cancer cell lines and as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.govtci-thaijo.org Exploring its potential as an antifungal agent is also warranted, given the activity of structurally related compounds. tci-thaijo.org The development of practical conversion methods for carbohydrates into pyrrole derivatives could provide a sustainable source of platform chemicals for synthesizing novel therapeutic agents. researchgate.net

Advanced Bioprospecting and Sustainable Production Strategies for this compound

This compound is a natural product isolated from marine sponges of the genus Agelas. researchgate.netresearchgate.net Bioprospecting efforts have identified this compound in species such as Agelas linnaei, A. nakamurai, and A. oroides. researchgate.netresearchgate.net These sponges are often found in association with other organisms, and the metabolites can sometimes be produced by symbiotic microorganisms. uni-duesseldorf.deresearchgate.net

Future research should focus on more advanced and sustainable methods for obtaining this compound. This includes the use of metabolomics approaches to rapidly identify and quantify the compound in different sponge species and locations. researchgate.net A significant goal is to identify the true biological source of the compound, which may be a symbiotic bacterium or fungus. researchgate.net If a microbial producer is identified, fermentation-based production could offer a more sustainable and scalable alternative to harvesting marine sponges. Additionally, exploring green chemistry principles in the synthesis of this compound, such as the use of renewable feedstocks and environmentally benign catalysts, is crucial for its long-term viability as a potential therapeutic agent. rsc.orgambujasolvex.com The use of carbohydrates to synthesize pyrrole-based compounds is one such sustainable approach. researchgate.net

Computational Chemistry and Drug Design Applications for this compound-Based Compounds

Computational chemistry offers powerful tools to accelerate the drug discovery and development process for this compound-based compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into how these molecules interact with their biological targets. The absolute configuration of related compounds has been established through the quantum mechanical calculations of their electronic circular dichroism (ECD) spectra. researchgate.netresearchgate.net

Future research should leverage these computational methods to:

Predict Binding Modes: Use molecular docking to predict how this compound and its analogues bind to the active sites of target proteins.

Guide Analogue Design: Employ QSAR and pharmacophore modeling to design new analogues with improved potency and selectivity.

Understand Mechanism of Action: Utilize molecular dynamics simulations to study the dynamic interactions between the compound and its target, providing a deeper understanding of its mechanism of action at the atomic level.

By integrating computational chemistry with experimental validation, researchers can more efficiently navigate the complex landscape of drug design, ultimately leading to the development of novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic pathways for Longamide B methyl ester, and what analytical techniques validate its structural integrity?

this compound is synthesized via multi-step routes, often starting from precursors like cyclooroidin or L-aspartic acid derivatives. For example, cyclooroidin (32) undergoes sequential reactions to form Longamide B (89), which is further modified into L-aspartic methyl ester (90) through esterification and functional group transformations . Key analytical methods include nuclear magnetic resonance (NMR) for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chiral chromatography to verify enantiomeric purity . Researchers should cross-reference spectral data with published benchmarks to ensure reproducibility .

Q. What pharmacological targets or cellular mechanisms have been preliminarily associated with this compound?

Early studies indicate that this compound interacts with marine alkaloid targets, particularly pyrrole-2-aminoimidazole (P-2-AA) receptors, which modulate ion channels and inflammatory pathways. Its methyl ester group enhances bioavailability, allowing for cellular uptake studies via fluorescence tagging or radiolabeling. Researchers should employ dose-response assays (e.g., IC₅₀ measurements) and receptor-binding experiments to elucidate structure-activity relationships .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize reaction parameters for this compound synthesis?

The Taguchi method uses orthogonal arrays to systematically evaluate variables like catalyst concentration, temperature, and molar ratios while minimizing experimental runs. For methyl ester production, parameters such as catalyst type (e.g., KOH vs. NaOH), alcohol-to-oil ratio, and reaction duration can be optimized via signal-to-noise (S/N) ratios. For instance, catalyst concentration was identified as the most critical factor (77.6% contribution) in rapeseed methyl ester synthesis, with optimal yields achieved at 1.5 wt% KOH and 60°C . Researchers should replicate this approach for Longamide B derivatives, validating results through ANOVA to prioritize influential factors .

Q. How should researchers address contradictions in pharmacological data, such as inconsistent bioactivity across studies?

Contradictions may arise from variations in compound purity, assay conditions, or cellular models. To mitigate this:

- Standardize protocols : Use identical cell lines (e.g., HEK-293 for receptor studies) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate data sources : Cross-check bioactivity claims with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Quantify uncertainties : Report confidence intervals for IC₅₀ values and statistically compare replicates using t-tests .

- Re-examine stereochemistry : Impurities in enantiomeric forms (e.g., residual L-aspartic acid derivatives) can skew results; employ chiral HPLC to confirm purity .

Q. What methodologies enable asymmetric synthesis of this compound to control stereochemical outcomes?

Asymmetric synthesis often leverages chiral auxiliaries or catalysts. For example, Jignesh Patel et al. synthesized enantiomerically pure this compound from L-aspartic acid β-methyl ester using Mitsunobu reactions to preserve stereochemistry. Key steps include:

- Chiral resolution : Use (R)- or (S)-BINOL catalysts for enantioselective esterification.

- Stereochemical tracking : Monitor optical rotation and compare with published [α]D values.

- X-ray crystallography : Resolve ambiguous NMR assignments by crystallizing intermediates .

Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) and share raw spectral data in supplementary materials .

- Data validation : Use secondary sources (e.g., commercial databases like PubChem) to verify melting points or spectral profiles .

- Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical safety and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.